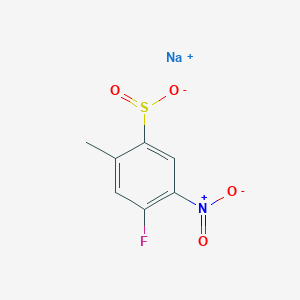![molecular formula C12H22N2 B13168989 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Cyclopropylmethyl)-3,10-diazabicyclo[431]decane is a bicyclic compound featuring a diazabicyclo structure with a cyclopropylmethyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[43One common approach is to start with a suitable bicyclic precursor, such as a 7-azabicyclo[4.3.1]decane derivative, and then introduce the cyclopropylmethyl group through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic core or the cyclopropylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic core but lacks the cyclopropylmethyl group.
2-Azabicyclo[4.4.1]undecane: Another bicyclic compound with a different ring structure.
trans-Decalin: A bicyclic compound with a different arrangement of carbon atoms.
Uniqueness
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable scaffold for various applications .
Propiedades
Fórmula molecular |
C12H22N2 |
|---|---|
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C12H22N2/c1-2-11-6-7-13-8-12(3-1)14(11)9-10-4-5-10/h10-13H,1-9H2 |
Clave InChI |
RKWLVTSEEVCDIO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCNCC(C1)N2CC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
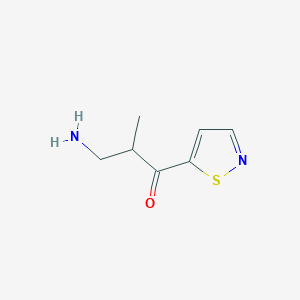
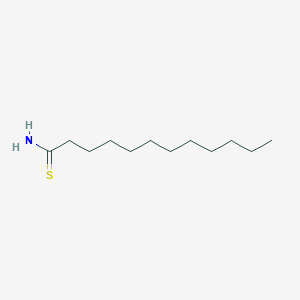
![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
methanol](/img/structure/B13168953.png)
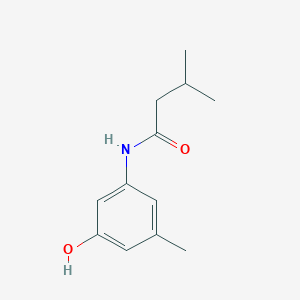

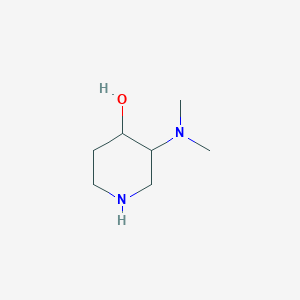
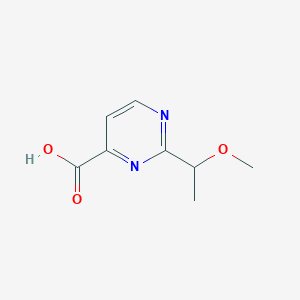
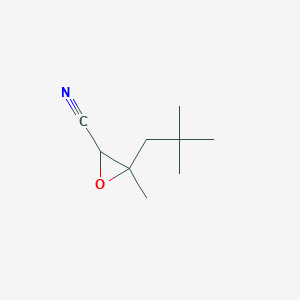
![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
